
methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate” is a chemical compound with the IUPAC name "methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 . This indicates that the compound has a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a benzofuran ring (a fused aromatic ring system consisting of a benzene ring and a furan ring) in its structure. Physical and Chemical Properties Analysis
The compound has a molecular weight of 237.24 . Other physical and chemical properties such as melting point, boiling point, density, and pKa are not available in the retrieved data.科学的研究の応用
Chemical Interactions and Synthesis
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate shows unique reactivity in various chemical interactions. For instance, it reacted with carbocyclic enol to produce a tetraone compound through a spiro heterocyclization process, revealing its potential in complex chemical syntheses (Dubovtsev et al., 2019). Additionally, its reaction with 3-amino-5,5-dimethylcyclohex-2-en-1-ones led to the formation of triones, indicating its versatility in creating diverse molecular structures (Silaichev et al., 2012).
Molecular and Crystal Structure Analysis
The compound's ability to form various structures is further exemplified in its reaction with substituted 1-methyl-3,4-dihydroisoquinolines, leading to the synthesis of complex molecular structures like 13-azagonanes (Bannikova et al., 2008). Such reactions are significant for understanding molecular interactions and structural analysis in organic chemistry.
Applications in Organotin(IV) Complexes
The chemical has also been used in the synthesis and characterization of organotin(IV) complexes, highlighting its role in the development of materials with potential biological applications. These complexes have been tested against various bacteria and fungi, showcasing the compound's relevance in biomedical research (Shahid et al., 2005).
Novel Derivative Synthesis
Innovative derivatives of the compound have been synthesized, further demonstrating its utility in creating new chemical entities. For example, new derivatives like triazafulvalene systems were synthesized, opening avenues for research in complex chemical systems (Uršič et al., 2010).
Cohesive Energy Densities in Molecular Systems
The solubility parameters of derivatives of this compound were measured in various solvents, contributing to a systematic approach to solvent selection based on cohesive energy densities. This application is pivotal in optimizing solvents for specific molecular systems (Walker et al., 2011).
Safety and Hazards
特性
IUPAC Name |
methyl 3-(2,5-dioxopyrrol-1-yl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c1-19-14(18)13-12(15-10(16)6-7-11(15)17)8-4-2-3-5-9(8)20-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRIAFGESQBKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
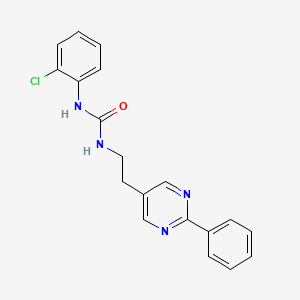
![5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2918248.png)
![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole](/img/structure/B2918250.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2918251.png)
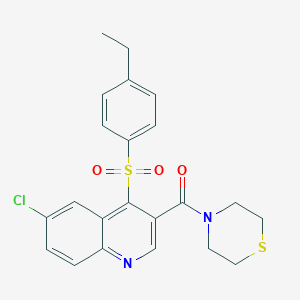
![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)
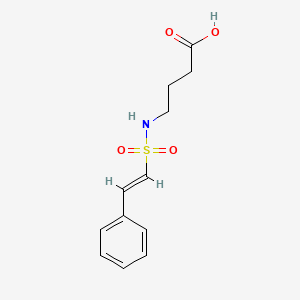
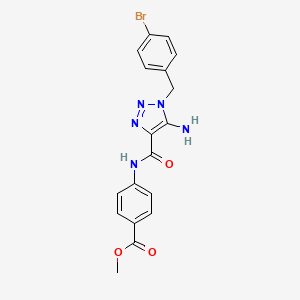
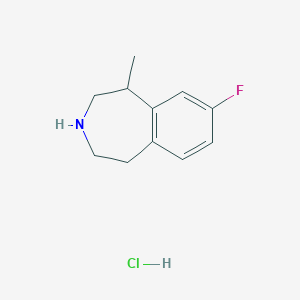
![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)
![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)
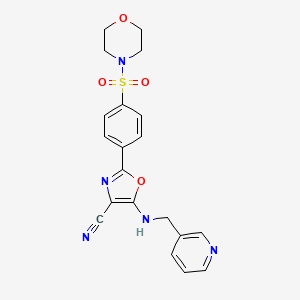
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

